Toliprolol
Overview
Description
Toliprolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as angina pectoris and arrhythmias. The compound’s IUPAC name is 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, and it has a molecular formula of C13H21NO2 .
Preparation Methods
Toliprolol can be synthesized through various methods. One common synthetic route involves the reaction of m-cresol with ®-3-chlorine-1,2-propanediol to produce ®-toliprolol . Another method uses (S)-epichlorohydrin as a starting material to obtain (S)-toliprolol . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high optical purity and yield.
Chemical Reactions Analysis
Toliprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Toliprolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-blockers and their interactions with various receptors.
Biology: Research on this compound helps in understanding the physiological effects of beta-blockers on the cardiovascular system.
Medicine: this compound is studied for its therapeutic effects in treating conditions like hypertension, angina, and arrhythmias.
Mechanism of Action
Toliprolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This inhibition reduces the effects of catecholamines, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Toliprolol is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it has unique properties that distinguish it from these compounds:
Propranolol: Unlike this compound, propranolol is non-selective and blocks both beta-1 and beta-2 receptors.
Metoprolol: Metoprolol is selective for beta-1 receptors, similar to this compound, but has different pharmacokinetic properties.
Atenolol: Atenolol is also a selective beta-1 blocker but has a longer half-life compared to this compound .
These differences highlight the uniqueness of this compound in terms of its selectivity and pharmacokinetic profile.
Biological Activity
Toliprolol is a selective beta-adrenergic receptor antagonist primarily used in the treatment of hypertension and other cardiovascular conditions. Its biological activity is largely attributed to its interaction with β-adrenergic receptors, which play a crucial role in cardiovascular physiology. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as an aryloxyaminopropanol derivative, characterized by the following chemical structure:
- Chemical Formula : C₁₃H₂₁NO₂
- Molecular Weight : 221.32 g/mol
- CAS Number : 18047-88-2
The compound features a chiral center, leading to the existence of enantiomers that may exhibit different biological activities.
This compound functions primarily as a competitive antagonist at β-adrenergic receptors, particularly β1 and β2 subtypes. The binding of this compound to these receptors inhibits the physiological effects of catecholamines (e.g., adrenaline), leading to:
- Decreased heart rate (negative chronotropic effect)
- Reduced myocardial contractility (negative inotropic effect)
- Lowered blood pressure through vasodilation and decreased cardiac output.
Antihypertensive Activity
This compound has been shown to effectively lower blood pressure in hypertensive patients. A study indicated that it reduces systolic and diastolic blood pressure significantly compared to baseline values, demonstrating its efficacy in managing hypertension (Tobe, 2014; Akbar et al., 2014) .
Antiarrhythmic Effects
In addition to its antihypertensive properties, this compound exhibits antiarrhythmic effects by stabilizing cardiac membrane potential and reducing the incidence of arrhythmias. This is particularly beneficial for patients with chronic heart failure, where adrenergic overactivity contributes to disease progression (Cruickshank, 2010) .
Potential Anticancer Activity
Recent studies have suggested that beta-blockers, including this compound, may possess anticancer properties. Research indicates that these compounds can inhibit tumor growth and metastasis by modulating stress-induced pathways (Fumagalli et al., 2020) .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution due to lipophilicity; significant brain penetration has been observed (>1% ID/g at 5 min) .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Elimination occurs mainly through urine.
Study on Brain Penetration
A preliminary biodistribution study demonstrated that this compound shows good brain penetration, making it a suitable candidate for imaging cerebral βARs using PET technology. This study involved synthesizing radiolabeled derivatives of this compound ([^18F]-Toliprolol) which exhibited favorable pharmacokinetic properties for neuroimaging applications .
Comparison with Other β-blockers
In comparative studies of various β-blockers, this compound was found to have lower activity in its free base form compared to its salt form. This highlights the importance of formulation in optimizing therapeutic efficacy .
Summary Table of Biological Activities
Properties
CAS No. |
2933-94-0 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
InChI Key |
NXQMNKUGGYNLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
2933-94-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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